molecular formula C14H12ClFO2 B5745845 (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol, AldrichCPR

(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol, AldrichCPR

Cat. No.: B5745845
M. Wt: 266.69 g/mol
InChI Key: HFZGZFVNUCZHJT-UHFFFAOYSA-N
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Description

(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol, also known as AldrichCPR, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a phenyl ring, along with a methanol moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Properties

IUPAC Name

[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZGZFVNUCZHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and 4-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Methoxylation: The methoxylation step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzyl bromide to form the intermediate (5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde).

    Reduction: The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde) or (5-chloro-2-[(4-fluorophenyl)methoxy]benzoic acid).

    Reduction: Formation of (5-chloro-2-[(4-fluorophenyl)methoxy]phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

    (5-Chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde): An intermediate in the synthesis of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol.

    (5-Chloro-2-[(4-fluorophenyl)methoxy]benzoic acid): An oxidation product of the compound.

    (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methane: A reduction product of the compound.

Uniqueness: (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

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